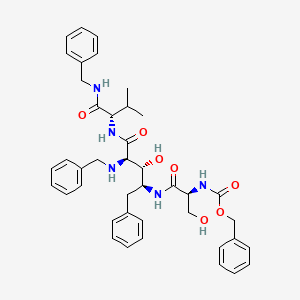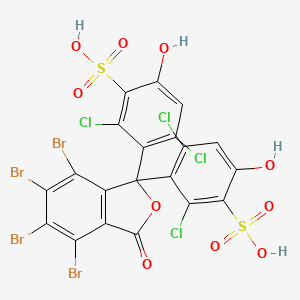
3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid typically involves multi-step organic reactions. The process begins with the bromination of isobenzofuranone, followed by the introduction of dichloro and hydroxy groups through electrophilic substitution reactions. The final step involves the sulfonation of the aromatic rings to introduce sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The process would likely involve large-scale reactors and continuous monitoring to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of halogen atoms or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its halogenated structure may exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential therapeutic applications can be investigated, particularly in the development of new pharmaceuticals. Its unique chemical properties may offer advantages in targeting specific biological pathways.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other halogenated isobenzofuran derivatives and sulfonic acid-containing molecules. Examples include:
- 3,3’-(4,5,6,7-Tetrachloro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dibromo-6-hydroxybenzenesulphonic) acid
- 3,3’-(4,5,6,7-Tetrafluoro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
Uniqueness
The uniqueness of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid lies in its specific combination of halogen atoms and sulfonic acid groups, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
Propriétés
Numéro CAS |
93858-94-7 |
|---|---|
Formule moléculaire |
C20H6Br4Cl4O10S2 |
Poids moléculaire |
931.8 g/mol |
Nom IUPAC |
2,4-dichloro-6-hydroxy-3-[4,5,6,7-tetrabromo-1-(2,6-dichloro-4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H6Br4Cl4O10S2/c21-11-7-10(12(22)14(24)13(11)23)20(38-19(7)31,8-3(25)1-5(29)17(15(8)27)39(32,33)34)9-4(26)2-6(30)18(16(9)28)40(35,36)37/h1-2,29-30H,(H,32,33,34)(H,35,36,37) |
Clé InChI |
LOKHDMBPIHPTHW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=C(C=C(C(=C4Cl)S(=O)(=O)O)O)Cl)Cl)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


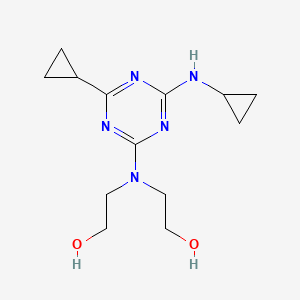
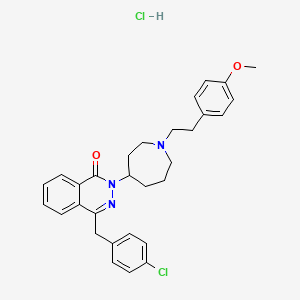
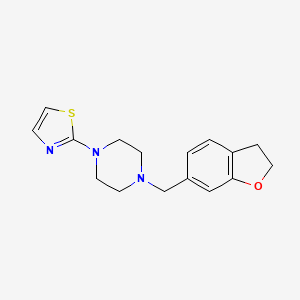

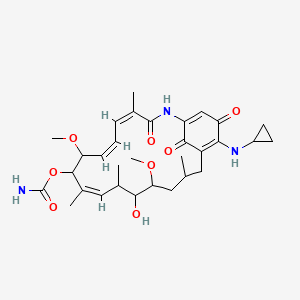
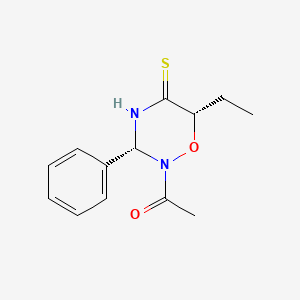
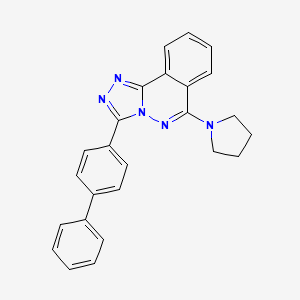
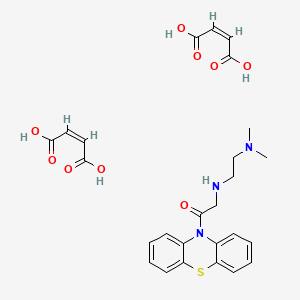
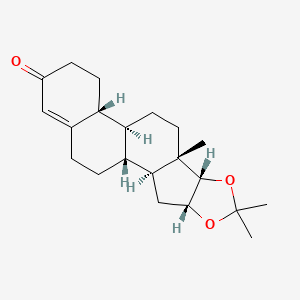

![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
